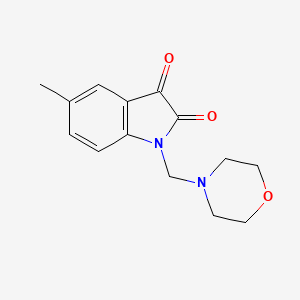
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione, also known as MMID, is a chemical compound with potential applications in scientific research. MMID is a derivative of thalidomide, a medication that was originally used as a sedative but was later withdrawn from the market due to its teratogenic effects. MMID has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. Cytokines are signaling molecules that play a key role in the immune response. Inhibition of angiogenesis is thought to be mediated by the downregulation of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione can modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). TNF-α is a pro-inflammatory cytokine that is involved in the immune response, while IL-6 is a cytokine that plays a role in the regulation of the immune system and inflammation. 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has also been shown to inhibit angiogenesis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is that it is a relatively simple compound to synthesize. It also has potential applications in the study of immunology and cancer biology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for the study of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione. One area of interest is the development of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione as a treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione involves the reaction of thalidomide with 4-morpholinylmethylamine and methyl iodide. The resulting product is a yellow solid that can be purified by recrystallization.
Scientific Research Applications
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis. Immunomodulatory agents are substances that can modify the immune response, either by enhancing or suppressing it. Inhibition of angiogenesis, the process by which new blood vessels are formed, is a promising approach for the treatment of cancer.
properties
IUPAC Name |
5-methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-2-3-12-11(8-10)13(17)14(18)16(12)9-15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJNWKQMVBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
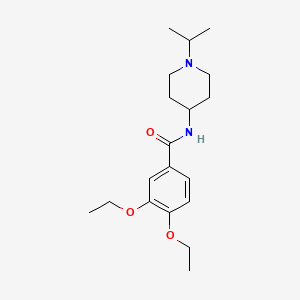
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
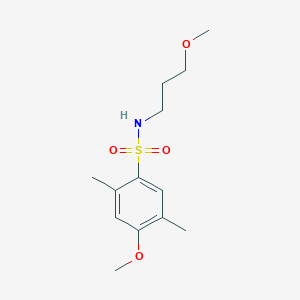
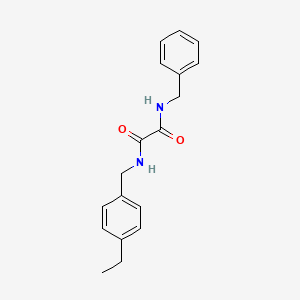
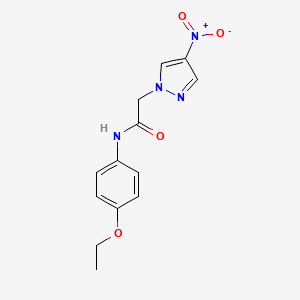
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
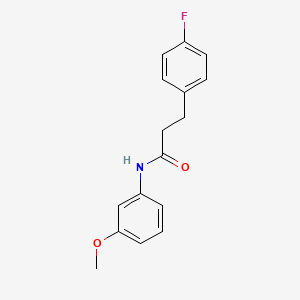
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)